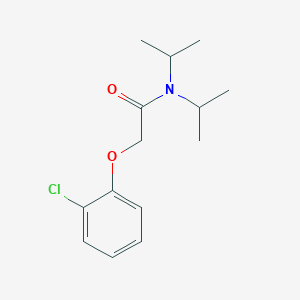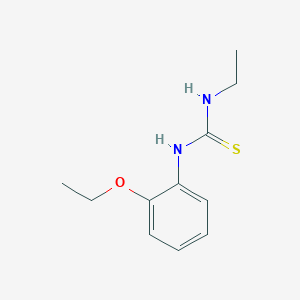
2-(2-chlorophenoxy)-N,N-diisopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N,N-diisopropylacetamide, also known as A-836,339, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate a variety of physiological processes, including pain, inflammation, and mood. By inhibiting FAAH, A-836,339 increases the levels of endocannabinoids in the body, which can have therapeutic effects.
Mecanismo De Acción
2-(2-chlorophenoxy)-N,N-diisopropylacetamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids. When FAAH is inhibited, the levels of endocannabinoids in the body increase, leading to a variety of physiological effects. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in regulating pain, inflammation, and mood.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N,N-diisopropylacetamide has been shown to increase the levels of endocannabinoids in the body, leading to a variety of physiological effects. In preclinical models, it has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been investigated for its potential as a treatment for drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chlorophenoxy)-N,N-diisopropylacetamide in lab experiments is that it specifically targets FAAH, which is involved in the breakdown of endocannabinoids. This allows researchers to study the effects of endocannabinoids in a more targeted way. However, one limitation is that 2-(2-chlorophenoxy)-N,N-diisopropylacetamide is not selective for FAAH and may also inhibit other enzymes, leading to off-target effects.
Direcciones Futuras
There are several potential future directions for research on 2-(2-chlorophenoxy)-N,N-diisopropylacetamide. One area of interest is its potential as a treatment for chronic pain, as it has been shown to have analgesic effects in preclinical models. Another area of interest is its potential as a treatment for drug addiction, as endocannabinoids play a role in the reward system of the brain. Further research is also needed to better understand the mechanism of action of 2-(2-chlorophenoxy)-N,N-diisopropylacetamide and to develop more selective FAAH inhibitors.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenoxy)-N,N-diisopropylacetamide involves several steps, starting with the reaction of 2-chlorophenol with isopropylamine to form 2-(2-chlorophenoxy)-N,N-diisopropylacetamide. This compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N,N-diisopropylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models, suggesting that it could be useful for the treatment of chronic pain, inflammatory disorders, and anxiety disorders. In addition, 2-(2-chlorophenoxy)-N,N-diisopropylacetamide has been investigated for its potential as a treatment for drug addiction, as endocannabinoids play a role in the reward system of the brain.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-10(2)16(11(3)4)14(17)9-18-13-8-6-5-7-12(13)15/h5-8,10-11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNBTCZKVBDSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)COC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N,N-di(propan-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide](/img/structure/B5810667.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)
![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)
![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)

![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)

![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)
![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)
![N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5810741.png)

![2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5810759.png)